molecular formula C12H11NO B15054067 2-(2,3-Dimethylbenzofuran-5-yl)acetonitrile

2-(2,3-Dimethylbenzofuran-5-yl)acetonitrile

Cat. No.: B15054067
M. Wt: 185.22 g/mol
InChI Key: XMOJEXHPZFPDCI-UHFFFAOYSA-N
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Description

2-(2,3-Dimethylbenzofuran-5-yl)acetonitrile is an organic compound with the molecular formula C12H11NO and a molecular weight of 185.22 g/mol . It is characterized by the presence of a benzofuran ring substituted with two methyl groups and an acetonitrile group. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dimethylbenzofuran-5-yl)acetonitrile typically involves the following steps:

    Formation of Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.

    Acetonitrile Group Introduction: The acetonitrile group can be introduced through a nucleophilic substitution reaction using a suitable nitrile source like sodium cyanide.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dimethylbenzofuran-5-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the nitrile group to an amine.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols, and appropriate catalysts.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

2-(2,3-Dimethylbenzofuran-5-yl)acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for pharmaceutical compounds with therapeutic potential.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,3-Dimethylbenzofuran-5-yl)acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the compound’s structure and the biological context.

Comparison with Similar Compounds

Similar Compounds

    2-(2,3-Dimethylbenzofuran-5-yl)ethanol: Similar structure but with an ethanol group instead of an acetonitrile group.

    2-(2,3-Dimethylbenzofuran-5-yl)acetaldehyde: Contains an aldehyde group instead of an acetonitrile group.

    2-(2,3-Dimethylbenzofuran-5-yl)acetic acid: Features a carboxylic acid group instead of an acetonitrile group.

Uniqueness

2-(2,3-Dimethylbenzofuran-5-yl)acetonitrile is unique due to its specific combination of a benzofuran ring with methyl and acetonitrile substituents, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

IUPAC Name

2-(2,3-dimethyl-1-benzofuran-5-yl)acetonitrile

InChI

InChI=1S/C12H11NO/c1-8-9(2)14-12-4-3-10(5-6-13)7-11(8)12/h3-4,7H,5H2,1-2H3

InChI Key

XMOJEXHPZFPDCI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)CC#N)C

Origin of Product

United States

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